molecular formula C10H12F2N2O2 B15316513 2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid

2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B15316513
M. Wt: 230.21 g/mol
InChI Key: BWFSAXQBAFXHEN-UHFFFAOYSA-N
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Description

2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative with potential applications in various fields of scientific research. This compound is characterized by the presence of a butyl group at the 2-position, a difluoromethyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of appropriate pyrimidine precursors with butyl and difluoromethyl reagents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring.

Scientific Research Applications

2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
  • 2-Butyl-4-(chloromethyl)pyrimidine-5-carboxylic acid
  • 2-Butyl-4-(methyl)pyrimidine-5-carboxylic acid

Uniqueness

2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12F2N2O2

Molecular Weight

230.21 g/mol

IUPAC Name

2-butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12F2N2O2/c1-2-3-4-7-13-5-6(10(15)16)8(14-7)9(11)12/h5,9H,2-4H2,1H3,(H,15,16)

InChI Key

BWFSAXQBAFXHEN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(C(=N1)C(F)F)C(=O)O

Origin of Product

United States

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